4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid

Description

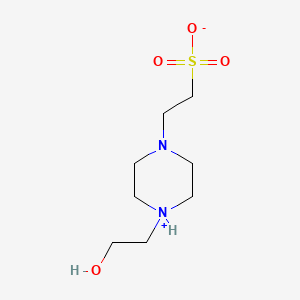

HEPES, also known as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic organic chemical that has a wide range of applications in scientific research, particularly in cell culture and biochemistry. It is commonly used as a buffering agent, a pH stabilizer, and a chelating agent.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMHFZQWWAIEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75277-39-3 (mono-hydrochloride salt) | |

| Record name | HEPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040382 | |

| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEPES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-45-9 | |

| Record name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HEPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPES | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPES | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW266YE9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15(R)-hydroperoxy-EPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)

This guide provides a comprehensive overview of this compound, commonly known as HEPES. It details its chemical properties, mechanism of action, and applications in biological research, with a focus on quantitative data and established experimental protocols.

Core Concepts and Chemical Properties

HEPES is a zwitterionic organic chemical buffering agent, first described by Norman Good and colleagues.[1] It is widely favored in biological and biochemical research for its ability to maintain a stable pH in aqueous solutions, particularly within the physiological range of 6.8 to 8.2.[2][] Its zwitterionic nature at biological pH, membrane impermeability, and minimal interference with biological reactions make it an ideal "all-purpose" buffer.[1][4][5]

The buffering capacity of HEPES stems from its piperazine ring, which can accept or release protons to resist pH changes, and its sulfonic acid group, which contributes to its high water solubility.[] A key advantage of HEPES over the common sodium bicarbonate buffer is its ability to maintain pH independently of carbon dioxide levels, making it invaluable for experiments conducted outside of a CO₂ incubator.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of HEPES.

Table 1: Physicochemical Properties of HEPES

| Property | Value | References |

| Molecular Formula | C₈H₁₈N₂O₄S | [2][6] |

| Molar Mass | 238.31 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Effective Buffering pH Range | 6.8 - 8.2 | [2][6][7] |

| Metal Ion Binding | Negligible | [1][8] |

Table 2: Temperature Dependence of HEPES pKa

| Temperature | pKa | References |

| 20 °C | 7.55 | [2] |

| 25 °C | ~7.48 - 7.5 | [2][][6][9] |

| 37 °C | 7.31 | [6] |

| Temperature Coefficient (ΔpKa/ΔT) | -0.014 K⁻¹ | [2] |

Mechanism of Action: pH Buffering

HEPES maintains pH stability through the protonation and deprotonation of the nitrogen atoms within its piperazine ring.[] Around its pKa of ~7.5, the acidic and basic forms of the HEPES molecule are in equilibrium.[] If the concentration of hydrogen ions (H⁺) increases (lower pH), the piperazine nitrogen accepts a proton. Conversely, if the H⁺ concentration decreases (higher pH), the protonated piperazine releases a proton, thereby neutralizing the change.

Caption: HEPES Buffering Equilibrium.

Experimental Protocols

Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.5)

This protocol details the preparation of a sterile, 1 M HEPES stock solution, which can be diluted for various applications.

Materials:

-

HEPES (free acid) powder (M.W. 238.31 g/mol )

-

High-purity distilled or deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Sterile graduated cylinder and beakers

-

pH meter

-

Stir plate and magnetic stir bar

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Methodology:

-

Dissolve HEPES: In a beaker, dissolve 238.3 g of HEPES powder in approximately 800 mL of dH₂O.[7][10] Stir until the powder is completely dissolved. The solution will be acidic.

-

Adjust pH: Place the beaker on a stir plate with a stir bar. Calibrate the pH meter and place the probe in the solution. Slowly add 10 N NaOH dropwise to raise the pH.[7] Monitor the pH carefully.

-

Final pH Adjustment: Continue adding NaOH until the pH reaches 7.5. Be cautious not to overshoot the target pH.

-

Adjust Final Volume: Transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.

-

Sterilization: Sterilize the 1 M HEPES solution by passing it through a 0.22 µm filter into a sterile bottle.[11]

-

Storage: Store the stock solution in aliquots at 4°C or -20°C for long-term use.[12]

Protocol 2: Use of HEPES in Mammalian Cell Culture Media

HEPES is commonly added to cell culture media at concentrations between 10 mM and 25 mM to provide additional buffering capacity, especially when cultures are handled outside a CO₂ incubator.[4]

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile 1 M HEPES stock solution (from Protocol 1)

-

Fetal Bovine Serum (FBS) and other required supplements (e.g., Penicillin-Streptomycin)

-

Sterile serological pipettes and media bottles

Methodology:

-

Determine Final Concentration: Decide on the final desired concentration of HEPES in the medium (e.g., 25 mM).

-

Calculate Volume: Use the C1V1 = C2V2 formula to calculate the volume of 1 M HEPES stock needed. For 500 mL of media with a final HEPES concentration of 25 mM:

-

(1000 mM) * V1 = (25 mM) * (500 mL)

-

V1 = 12.5 mL

-

-

Prepare Medium: To a sterile 500 mL media bottle, add the basal medium, required supplements (e.g., 50 mL FBS for 10% final concentration), and the calculated volume of 1 M HEPES stock (12.5 mL).

-

Mix and Store: Gently mix the complete medium by swirling. Store the HEPES-buffered medium at 4°C.

Important Considerations:

-

Media buffered solely with HEPES should not be used in a CO₂ incubator, as the pH may drift too low.[11] It is often used in combination with a sodium bicarbonate system.

-

HEPES can exhibit toxicity at concentrations greater than 40 mM.[11][13] The optimal concentration is typically around 20-25 mM.

-

HEPES can produce hydrogen peroxide when exposed to light in the presence of riboflavin, which is common in culture media.[1] Therefore, HEPES-containing solutions should be protected from light.[5][8]

Caption: Workflow for Preparing HEPES-Buffered Cell Culture Medium.

Protocol 3: Bradford Protein Assay with HEPES-based Lysis Buffer

HEPES does not interfere with the Biuret or Bradford protein assays, making it a suitable buffer for sample preparation.[11] It does, however, interfere with the Folin-Ciocalteu (Lowry) assay.[2][11]

Materials:

-

Cell or tissue samples

-

Lysis Buffer (e.g., RIPA buffer, which often contains a buffer component like Tris or HEPES)

-

Bradford reagent

-

Bovine Serum Albumin (BSA) standards (e.g., 0 to 1500 µg/mL)

-

Spectrophotometer or microplate reader

-

Cuvettes or 96-well plate

Methodology:

-

Prepare Lysates: Lyse cells or tissues in a suitable buffer containing HEPES (e.g., 20-50 mM HEPES, pH 7.4, along with salts and detergents). Centrifuge to pellet debris and collect the supernatant containing the protein.

-

Prepare Standards: Prepare a dilution series of BSA standards in the same lysis buffer used for the samples. This is critical for accuracy.

-

Set up Assay: In a 96-well plate, add 5 µL of each standard and unknown sample to separate wells.

-

Add Reagent: Add 250 µL of Bradford reagent to each well.[14] The Coomassie dye in the reagent binds to proteins, resulting in a color change from brown to blue.

-

Incubate: Incubate the plate at room temperature for at least 10 minutes.[14]

-

Measure Absorbance: Measure the absorbance at 595 nm using a microplate reader.

-

Generate Standard Curve: Plot the absorbance of the BSA standards against their known concentrations.

-

Determine Concentration: Use the standard curve to interpolate the protein concentration of the unknown samples.

Caption: Experimental Workflow for the Bradford Protein Assay.

Advanced Considerations and Applications

-

ATP-Dependent Processes: Research indicates that HEPES can influence cellular processes. For instance, its presence has been shown to enhance ATP production in certain cell lines, which may in turn affect the activity of ATP-dependent transporters like P-glycoprotein.[15] This is a critical consideration in drug transport and metabolism studies.

-

Molecular Biology: HEPES is used in buffers for DNA/RNA extraction to maintain pH stability and prevent nucleic acid degradation.[] It is also employed in PCR and transfection protocols to ensure optimal reaction conditions.[]

-

Protein Studies: Due to its negligible binding of metal ions, HEPES is an excellent buffer choice for studying metal-dependent enzymes or proteins that could be inhibited by chelating buffers like citrate or phosphate.[1][5][8]

-

Electrophoresis: HEPES has been used to generate narrow pH gradients for isoelectric focusing applications.[11]

By understanding the fundamental properties and appropriate applications of HEPES, researchers can effectively leverage this versatile buffer to ensure the stability, accuracy, and reproducibility of their experiments.

References

- 1. HEPES - Wikipedia [en.wikipedia.org]

- 2. HEPES buffer pH 8.0 (1 M) sterile [itwreagents.com]

- 4. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 7. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. youtube.com [youtube.com]

- 9. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. HEPES (1.0M, pH 7.5) [novoprolabs.com]

- 11. HEPES Buffer Recipe | ENCO [enco.co.il]

- 12. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. nbinno.com [nbinno.com]

- 14. youtube.com [youtube.com]

- 15. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of HEPES Buffer: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug development, maintaining a stable physiological pH is not merely a matter of procedural diligence; it is a cornerstone of experimental validity and reproducibility. Among the arsenal of buffering agents available, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has emerged as a versatile and widely trusted tool. This technical guide provides an in-depth exploration of the core mechanism of action of HEPES buffer, its physicochemical properties, and its practical applications in key experimental protocols.

The Chemical Basis of HEPES Buffering

At its core, the buffering capacity of HEPES is rooted in its zwitterionic nature.[1][2][3][4] As a "Good's" buffer, it was specifically designed to be effective at neutral pH, a critical requirement for most biological experiments.[1]

HEPES possesses both a piperazine ring, which contains two nitrogen atoms, and a sulfonic acid group. The pKa of the sulfonic acid group is approximately 3, while the pKa of the piperazine nitrogen is approximately 7.5 at 25°C.[1] This second pKa value is what makes HEPES an excellent buffer for maintaining physiological pH.[1][4]

The buffering action of HEPES is a dynamic equilibrium between its protonated and deprotonated forms. The piperazine ring can accept a proton (acting as a base) or donate a proton (acting as an acid) to resist changes in pH.[5]

-

In acidic conditions (excess H+): The deprotonated piperazine nitrogen accepts a proton, shifting the equilibrium to the left and consuming excess acid.

-

In basic conditions (scarcity of H+): The protonated piperazine nitrogen donates a proton, shifting the equilibrium to the right and replenishing the hydrogen ion concentration.

This equilibrium effectively maintains the pH of the solution within the optimal buffering range of HEPES, which is approximately 6.8 to 8.2.[1][4][5][6][7]

Key Physicochemical Properties of HEPES

The utility of HEPES in a research setting is defined by a set of key quantitative parameters that dictate its performance under various experimental conditions.

pKa and Temperature Dependence

The pKa of a buffer is the pH at which the protonated and deprotonated species are in equal concentration, representing the point of maximum buffering capacity.[6] For HEPES, the pKa is approximately 7.5 at 25°C.[1][] However, it is crucial to consider the effect of temperature on pKa, as many biological experiments are conducted at 37°C. The pKa of HEPES decreases as temperature increases.[7][][9] This temperature-dependent shift in pKa is a critical consideration for ensuring accurate pH control in temperature-sensitive assays.[9]

| Temperature (°C) | pKa of HEPES |

| 20 | ~7.5 |

| 25 | ~7.48 |

| 37 | ~7.31 |

Table 1: Effect of Temperature on the pKa of HEPES. [2][9]

Metal Ion Interaction

A significant advantage of HEPES is its negligible binding of divalent and trivalent metal ions, such as Mg2+, Ca2+, Mn2+, and Cu2+.[1][6][10] This is in contrast to other common buffers like phosphate or citrate, which can chelate these ions and potentially inhibit the activity of metal-dependent enzymes or interfere with signaling pathways involving metal ions.[6] However, some studies have shown that HEPES can form complexes with certain metal ions, such as copper (Cu2+), which could affect specific applications.[5][11]

Phototoxicity and Stability

When exposed to ambient light, HEPES can generate hydrogen peroxide, which can be toxic to cells.[1] Therefore, it is strongly recommended to store HEPES-containing solutions in the dark to prevent oxidation and potential cytotoxicity.[1][12] HEPES is chemically and enzymatically stable, making it suitable for long-term experiments.[13]

Applications and Experimental Protocols

HEPES is a versatile buffer used in a wide array of molecular and cellular biology techniques. Its ability to maintain a stable physiological pH outside of a CO2 incubator makes it particularly valuable for cell culture applications.[1][3][4][13]

HEPES in Cell Culture

HEPES is frequently added to cell culture media at concentrations ranging from 10 mM to 25 mM to provide additional buffering capacity, especially when cells are manipulated outside of a CO2 incubator.[3][13] This is crucial because the commonly used bicarbonate buffering system is dependent on a controlled CO2 atmosphere to maintain pH.[4][6]

Protocol: Preparation of a 1 M HEPES Stock Solution (pH 7.4)

-

Dissolve HEPES: Weigh 238.3 g of HEPES free acid and dissolve it in approximately 800 mL of deionized water. Stir until fully dissolved.

-

Adjust pH: Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4 at your desired working temperature (e.g., 25°C or 37°C).

-

Final Volume: Adjust the final volume to 1 L with deionized water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.

-

Storage: Store in sterile aliquots at 4°C.

HEPES in Protein Purification

HEPES is an excellent buffer for various protein purification techniques, including immobilized metal affinity chromatography (IMAC), due to its low metal-ion binding capacity.[][10]

Protocol: Immobilized Metal Affinity Chromatography (IMAC) of a His-tagged Protein

-

Lysis Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole.

-

Wash Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 20 mM imidazole.

-

Elution Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 250 mM imidazole.

-

Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in Lysis Buffer and lyse the cells using a suitable method (e.g., sonication).

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA or other suitable IMAC resin.

-

Washing: Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the resin using the Elution Buffer. Collect fractions and analyze by SDS-PAGE.

HEPES in Electroporation

HEPES-buffered saline (HeBS) is a common buffer used in electroporation to maintain a stable pH, which is crucial for cell viability after the electric pulse.[5]

Protocol: Electroporation of Mammalian Cells

-

Electroporation Buffer (HeBS): 20 mM HEPES, 137 mM NaCl, 5 mM KCl, 0.7 mM Na2HPO4, 6 mM D-glucose, pH 7.05.

-

Cell Preparation: Harvest cells and wash them with ice-cold, sterile PBS. Resuspend the cell pellet in ice-cold HeBS at the desired concentration (e.g., 1 x 10^7 cells/mL).

-

DNA Addition: Add the plasmid DNA to the cell suspension in the electroporation cuvette.

-

Electroporation: Apply the electric pulse using an electroporator with optimized settings for the specific cell type.

-

Recovery: Immediately after the pulse, add pre-warmed culture medium to the cuvette and transfer the cells to a culture dish.

-

Incubation: Incubate the cells under standard conditions and analyze for gene expression at the desired time point.

Conclusion

HEPES buffer is an indispensable tool in modern biological research and drug development. Its robust buffering capacity in the physiological pH range, coupled with its minimal interaction with metal ions and chemical stability, makes it a superior choice for a wide variety of applications. A thorough understanding of its mechanism of action and physicochemical properties, as outlined in this guide, is essential for its effective implementation in experimental design and for ensuring the generation of reliable and reproducible data. Researchers should, however, remain mindful of its potential for phototoxicity and the temperature dependence of its pKa to optimize experimental conditions and mitigate potential artifacts.

References

- 1. HEPES Buffer Recipe | ENCO [enco.co.il]

- 2. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 3. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 4. commonfund.nih.gov [commonfund.nih.gov]

- 5. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 9. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]

- 11. Buffer Recipes for Protein Purification [protocols.io]

- 12. youtube.com [youtube.com]

- 13. The effects of electroporation buffer composition on cell viability and electro-transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Zwitterionic Advantage: A Technical Guide to HEPES Buffer in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and pharmaceutical development, maintaining precise and stable physiological pH is not merely a matter of procedural diligence; it is a cornerstone of experimental validity and product stability. The choice of buffering agent can profoundly impact cellular health, protein integrity, and the kinetics of enzymatic reactions. Among the array of available biological buffers, zwitterionic buffers, and specifically HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), have emerged as a superior choice for a multitude of applications. This technical guide provides an in-depth exploration of the advantages of HEPES, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in optimizing their experimental designs.

The Core Strengths of Zwitterionic Buffers

Zwitterionic buffers, such as HEPES, are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge.[1][2] This unique chemical structure confers several key advantages over conventional buffers like phosphate-buffered saline (PBS) and Tris(hydroxymethyl)aminomethane (Tris).[1][2][3]

-

Broad Buffering Range at Physiological pH: Zwitterionic buffers are effective at maintaining a stable pH across a range of conditions.[1] HEPES, with a pKa of approximately 7.5 at 25°C, provides excellent buffering capacity in the physiologically crucial pH range of 6.8 to 8.2.[4][5][]

-

Minimal Biological Reactivity: These buffers exhibit minimal interference with biological processes, ensuring that the experimental outcomes are a true reflection of the system under investigation and not an artifact of the buffering agent.[1]

-

Reduced Temperature Dependence of pKa: The pH of many buffer solutions is sensitive to temperature fluctuations. Zwitterionic buffers like HEPES generally exhibit a smaller change in pKa with temperature compared to amine buffers like Tris, ensuring pH stability in experiments conducted at varying temperatures.[1][7]

-

Low Metal Ion Binding: Many biological processes are dependent on metal ions. Unlike phosphate buffers which can precipitate polyvalent cations, or Tris which can chelate certain metals, HEPES has a negligible affinity for most metal ions, preventing interference with metal-dependent enzymes and processes.[5][8]

HEPES: A Comparative Analysis

To illustrate the superiority of HEPES in specific contexts, a quantitative comparison with other commonly used biological buffers is presented below.

| Property | HEPES | Tris | Phosphate-Buffered Saline (PBS) |

| pKa (at 25°C) | 7.5[5] | 8.1[1] | ~7.2 (for dibasic phosphate)[9] |

| Effective pH Range | 6.8 – 8.2[5][] | 7.1 – 9.1[1] | 5.8 - 8.0[3] |

| ΔpKa / °C | -0.014[10] | -0.028 | -0.0028[7] |

| Metal Ion Binding | Negligible for most common divalent cations[5][8] | Can chelate some metal ions | Can precipitate Ca²⁺ and Mg²⁺[9] |

| CO₂ Dependence | Independent | Independent | Dependent (in bicarbonate systems) |

| Toxicity | Low at typical working concentrations (10-25 mM)[11][12] | Can be toxic to some cells at higher concentrations | Generally non-toxic |

Experimental Protocols

Preparation of 1 M HEPES Stock Solution (pH 7.4)

A concentrated, sterile stock solution of HEPES is a staple in any cell culture or biochemistry laboratory.

Materials:

-

HEPES (free acid) powder (M.W. 238.3 g/mol )

-

Deionized water (dH₂O)

-

10 N NaOH

-

Sterile filtration unit (0.22 µm)

-

Sterile storage bottles

Protocol:

-

Weigh out 238.3 g of HEPES free acid powder.

-

Add the powder to a beaker containing approximately 800 mL of dH₂O.

-

Stir the solution until the HEPES is completely dissolved.

-

Slowly add 10 N NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the pH of the solution reaches 7.4.

-

Transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.

-

Sterilize the 1 M HEPES solution by passing it through a 0.22 µm filter.

-

Aliquot the sterile solution into smaller, sterile bottles and store at 4°C.

Caption: Workflow for preparing a 1 M HEPES stock solution.

Cell Culture with HEPES Supplementation

HEPES is particularly advantageous for maintaining the pH of cell culture media, especially when cultures are manipulated outside of a CO₂ incubator.[11][12]

Protocol:

-

Prepare the desired basal cell culture medium (e.g., DMEM, RPMI-1640) according to the manufacturer's instructions.

-

Aseptically add sterile 1 M HEPES stock solution to the basal medium to a final concentration of 10-25 mM. For example, to achieve a 25 mM final concentration in 500 mL of medium, add 12.5 mL of 1 M HEPES.

-

If necessary, re-adjust the pH of the final medium to the desired physiological pH (typically 7.2-7.4) using sterile 1 N HCl or 1 N NaOH.

-

The HEPES-supplemented medium is now ready for use in cell culture.

Note: The optimal concentration of HEPES should be determined empirically for each cell line, as high concentrations can be cytotoxic to some cells.[12]

Caption: pH stability of HEPES vs. Bicarbonate buffer.

Applications in Drug Development

The robust buffering capacity and low biological reactivity of HEPES make it an invaluable tool in various stages of drug development.

Protein Purification

Maintaining the native conformation and activity of a protein is paramount during purification. HEPES is an excellent choice for lysis, chromatography, and storage buffers.

Generalized Protein Purification Workflow:

References

- 1. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 3. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. HEPES - Wikipedia [en.wikipedia.org]

- 7. The impact of temperature changes on biological buffers’ pKa | by Daniel Maia | HOPAXFC | Medium [medium.com]

- 8. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 12. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

HEPES in Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent, first described by Norman Good and his colleagues in 1966.[1] It is one of the most widely used "Good's buffers" in biological research due to its favorable chemical properties and compatibility with many biological systems.[1] This technical guide provides a comprehensive overview of the chemical properties of HEPES, detailed experimental protocols for its use, and an examination of its effects on cellular signaling pathways.

Core Chemical Properties of HEPES

HEPES is favored in biological research for its ability to maintain a stable pH in the physiological range of 6.8 to 8.2.[2] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group (acidic) and a piperazine ring (basic), makes it a versatile buffer in a variety of applications.[3]

Physicochemical and Buffering Parameters

The utility of HEPES as a biological buffer is defined by its physicochemical properties, which are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C8H18N2O4S | [4] |

| Molecular Weight | 238.3 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Solubility in Water (20°C) | 40 g/100 mL | [5] |

| Melting Point | >234-238°C | [5] |

| Buffering Parameter | Value | Reference |

| pKa₁ (25°C) | 3 | [5] |

| pKa₂ (25°C) | 7.5 | [5] |

| Useful pH Range | 6.8 - 8.2 | [5] |

| ΔpKa/°C | -0.014 | [6] |

Temperature Dependence of pKa

The pKa of HEPES is less sensitive to temperature changes compared to many other common biological buffers, such as Tris.[1][7] This property is particularly advantageous for experiments that involve temperature fluctuations. However, it is crucial to consider the shift in pKa with temperature for maintaining precise pH control. For instance, the pKa of HEPES is approximately 7.48 at 25°C and decreases to 7.31 at 37°C.[8]

| Temperature (°C) | pKa | Reference |

| 25 | ~7.48 | [8] |

| 37 | ~7.31 | [8] |

Metal Ion Chelation

HEPES exhibits negligible binding to most divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, and Mn²⁺.[5][6] This lack of significant metal chelation is a key advantage in studies involving metalloenzymes or other processes where metal ion concentration is critical.[5] However, it's important to note that HEPES can form radicals and may not be suitable for redox studies.[4][6]

Experimental Protocols

Preparation of a 1 M Sterile HEPES Stock Solution (pH 7.4)

This protocol outlines the preparation of a concentrated, sterile stock solution of HEPES that can be used as a supplement in various biological media and solutions.

Materials:

-

HEPES (free acid) powder (MW: 238.3 g/mol )

-

High-purity, deionized water

-

10 N NaOH solution

-

Sterile graduated cylinder and beakers

-

Sterile magnetic stir bar and stir plate

-

Calibrated pH meter

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Procedure:

-

Weigh out 238.3 g of HEPES free acid powder.

-

In a beaker, dissolve the HEPES powder in approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stir plate with a sterile stir bar and allow the powder to dissolve completely.

-

Carefully add 10 N NaOH dropwise to the solution while monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the pH of the solution reaches 7.4.

-

Transfer the solution to a sterile graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilize the 1 M HEPES solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Store the sterile stock solution at 4°C, protected from light.

Use of HEPES in Cell Culture Media

HEPES is frequently used in cell culture media to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator. A typical working concentration for HEPES in cell culture is between 10 mM and 25 mM.[2]

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile 1 M HEPES stock solution (pH 7.4)

-

Sterile serological pipettes

-

Sterile cell culture flasks or plates

Procedure:

-

Under aseptic conditions in a laminar flow hood, open the bottle of basal cell culture medium.

-

To achieve a final concentration of 25 mM HEPES in 500 mL of media, add 12.5 mL of the sterile 1 M HEPES stock solution to the 500 mL of basal medium.

-

Gently swirl the medium to ensure thorough mixing.

-

The HEPES-supplemented medium is now ready for use in cell culture experiments.

Note: When using HEPES-buffered media, it is crucial to protect the media from prolonged exposure to light, as HEPES can be phototoxic and produce hydrogen peroxide when exposed to light.[5]

Protein Kinase Assay Using a HEPES Buffer System

This protocol provides a general framework for a protein kinase assay using a HEPES-based buffer. Specific conditions may need to be optimized depending on the kinase and substrate being studied.

Materials:

-

Purified protein kinase

-

Peptide or protein substrate

-

[γ-³²P]ATP

-

5x Kinase Assay Buffer (250 mM HEPES, pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% NP-40, 5 mM DTT)

-

Stop solution (e.g., 30% acetic acid or SDS-PAGE loading buffer)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture on ice by combining the 5x Kinase Assay Buffer, substrate, and purified kinase in a microcentrifuge tube.

-

Initiate the reaction by adding [γ-³²P]ATP to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

Protein Crystallization by Sitting-Drop Vapor Diffusion with a HEPES Buffer

HEPES is a common buffer used in protein crystallization due to its stability and low interaction with proteins.[9] This protocol describes a general setup for a sitting-drop vapor diffusion experiment.

Materials:

-

Purified and concentrated protein in a buffer containing 10-25 mM HEPES at a suitable pH.

-

Crystallization screen (a set of pre-formulated crystallization conditions)

-

Sitting-drop crystallization plates

-

Sealing tape or oil

-

Micropipettes and tips

Procedure:

-

In a sitting-drop crystallization plate, pipette the reservoir solution from the crystallization screen into the reservoir of the plate.

-

In the sitting drop post, carefully pipette a small volume (e.g., 1 µL) of the purified protein solution.

-

To the same drop, add an equal volume (e.g., 1 µL) of the reservoir solution.

-

Carefully seal the plate with clear sealing tape or oil to create a closed system.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.

Influence of HEPES on Cellular Signaling Pathways

Recent research has revealed that HEPES is not merely an inert buffering agent but can actively influence cellular processes. Notably, HEPES has been shown to activate a MiT/TFE-dependent lysosomal-autophagic gene network.[10][11]

HEPES-Induced Lysosomal-Autophagic Signaling

Studies have demonstrated that the addition of HEPES to cell culture media can lead to its macropinocytic ingestion and accumulation in lysosomes.[11] This accumulation can alter lysosomal pH and function, leading to the activation of the MiT/TFE family of transcription factors (TFEB, TFE3, and MITF).[10] These transcription factors then translocate to the nucleus and drive the expression of genes involved in lysosome biogenesis, autophagy, and the innate immune response.[11] This finding highlights the importance of considering the potential off-target effects of buffer components in experimental design.

Caption: HEPES-induced lysosomal-autophagic signaling pathway.

Conclusion

HEPES remains an invaluable tool in biological research due to its robust buffering capacity in the physiological pH range and its compatibility with a wide array of biological molecules and processes. However, researchers and drug development professionals must be cognizant of its chemical properties, including its temperature-dependent pKa and potential for phototoxicity. Furthermore, the emerging understanding of HEPES's influence on cellular signaling pathways, such as the lysosomal-autophagic network, underscores the need for careful consideration and appropriate controls in experimental design. By leveraging the detailed information and protocols provided in this guide, scientists can more effectively utilize HEPES to achieve reliable and reproducible results in their research endeavors.

References

- 1. youtube.com [youtube.com]

- 2. biocompare.com [biocompare.com]

- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 4. 12 uses of HEPES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. HEPES - Wikipedia [en.wikipedia.org]

- 6. Biological buffers pKa calculation [reachdevices.com]

- 7. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 9. youtube.com [youtube.com]

- 10. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PubMed [pubmed.ncbi.nlm.nih.gov]

HEPES Buffer: A Comprehensive Technical Guide to pKa and Effective pH Range

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely utilized in biological and biochemical research.[1] Its popularity stems from its favorable characteristics, including high water solubility, membrane impermeability, and minimal interference with biological reactions. A critical parameter for any buffer is its acid dissociation constant (pKa), which dictates its effective pH buffering range. This technical guide provides an in-depth analysis of the pKa of HEPES buffer, its temperature dependence, and detailed protocols for its preparation and pKa determination.

Core Concepts: pKa and Buffering Capacity

The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or base. This capacity is maximal at the buffer's pKa, the pH at which the concentrations of the acidic and basic forms of the buffer are equal.[2] The effective buffering range of a buffer is generally considered to be pKa ± 1 pH unit.[2]

HEPES Acid-Base Equilibrium

HEPES is a zwitterionic buffer, meaning it possesses both positive and negative charges on the same molecule.[3] The piperazine nitrogen atom can accept a proton (acting as a base), while the sulfonic acid group can donate a proton (acting as an acid). The pKa of HEPES, which is relevant for its buffering capacity in the physiological range, corresponds to the dissociation of the proton from the piperazine nitrogen.

The equilibrium can be represented as follows:

HEPES (protonated) ⇌ HEPES (deprotonated) + H⁺

This equilibrium is fundamental to its function as a buffer in the pH range of 6.8 to 8.2.[1][3]

Quantitative Data: pKa and Temperature Dependence

The pKa of HEPES is temperature-dependent, a crucial consideration for experiments conducted at temperatures other than ambient. As the temperature increases, the pKa of HEPES decreases.[4] This relationship is quantified by the temperature coefficient (ΔpKa/°C).

| Temperature (°C) | pKa | Effective pH Range | Temperature Coefficient (ΔpKa/°C) |

| 20 | 7.55 | 6.55 - 8.55 | -0.014 |

| 25 | 7.48 | 6.48 - 8.48 | -0.014 |

| 37 | 7.31 | 6.31 - 8.31 | -0.014 |

Table 1: Temperature Dependence of HEPES pKa and Effective pH Range. [4][5][6]

Experimental Protocol: Determination of HEPES pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of HEPES buffer using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the weak acid (HEPES) and monitoring the resulting pH changes.

Materials and Reagents

-

HEPES free acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks

Procedure

-

Preparation of HEPES Solution:

-

Accurately weigh a known amount of HEPES free acid to prepare a solution of a specific concentration (e.g., 0.1 M).

-

Dissolve the HEPES in deionized water in a beaker.

-

To ensure a constant ionic strength throughout the titration, add a sufficient amount of KCl to achieve a final concentration of 0.15 M.[7]

-

Adjust the initial pH of the HEPES solution to the acidic side of the expected pKa (e.g., pH 2-3) using 0.1 M HCl.[7]

-

Transfer the solution to a volumetric flask and bring it to the final volume with deionized water.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

-

Place a known volume (e.g., 50 mL) of the prepared HEPES solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Begin stirring the HEPES solution at a constant, moderate speed.

-

Record the initial pH of the solution.

-

Add small, known increments of the 0.1 M NaOH solution from the burette (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH reading and the total volume of NaOH added.

-

Continue this process until the pH has risen significantly past the expected pKa (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

The half-equivalence point is the volume of NaOH added that is exactly half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the buffer.

-

Conclusion

HEPES is a versatile and reliable buffer for a wide range of applications in research and drug development. A thorough understanding of its pKa and the influence of temperature is essential for accurate and reproducible experimental outcomes. The effective buffering range of HEPES, centered around its pKa of approximately 7.5 at 25°C, makes it particularly suitable for maintaining physiological pH. By following the detailed experimental protocol for pKa determination, researchers can verify the properties of their HEPES buffer solutions and ensure the integrity of their experimental systems.

References

- 1. HEPES - Wikipedia [en.wikipedia.org]

- 2. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 5. promega.com [promega.com]

- 6. itwreagents.com [itwreagents.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the Fundamental Principles of Good's Buffers for Researchers and Drug Development Professionals

In the intricate world of biological and biochemical research, maintaining a stable pH is not merely a matter of procedural diligence; it is a cornerstone of experimental validity and reproducibility. The development of Good's buffers by Norman Good and his colleagues in the mid-20th century marked a paradigm shift in how scientists approach pH control in aqueous systems.[1][2] This in-depth technical guide explores the fundamental principles of Good's buffers, their quantitative properties, and their practical application in key experimental protocols, providing researchers, scientists, and drug development professionals with the foundational knowledge to optimize their experimental designs.

Core Principles of Good's Buffers

Prior to the work of Norman Good, researchers were often limited to using buffers that were physiologically inappropriate, toxic, or reactive within biological systems.[1][2] Good and his team systematically identified and characterized a series of zwitterionic buffering agents that fulfilled a stringent set of criteria, making them ideal for a wide range of biological research applications.[1][2]

The essential characteristics of Good's buffers include:

-

pKa Value between 6 and 8: The majority of biological reactions occur at a near-neutral pH. Buffers are most effective within approximately one pH unit of their pKa.[1][2] Good's buffers were specifically selected to have pKa values within this physiologically relevant range, ensuring maximal buffering capacity where it is most needed.[1][2]

-

High Water Solubility: Biological systems are inherently aqueous. Good's buffers exhibit excellent solubility in water, facilitating their use in a variety of experimental setups.[1][2] Conversely, they have low solubility in nonpolar solvents, which helps to prevent their accumulation in cellular membranes.[1][2]

-

Membrane Impermeability: A crucial feature of these buffers is their inability to readily cross biological membranes.[1][2] This is largely due to their zwitterionic nature at physiological pH, carrying both a positive and a negative charge, which hinders their passage through the lipid bilayer. This characteristic is vital for preventing interference with intracellular processes.

-

Minimal Salt and Temperature Effects: The dissociation of Good's buffers is minimally affected by changes in ionic strength (salt concentration) and temperature.[1] This stability is critical for maintaining a consistent pH in experiments where these parameters may fluctuate.

-

Well-Behaved Cation Interactions: While some Good's buffers can chelate metal ions, many have negligible binding constants for biologically relevant cations like Mg²⁺ and Ca²⁺.[1] When complexes are formed, they generally remain soluble. This is a significant advantage over buffers like phosphate, which can precipitate with divalent cations.

-

Biochemical Inertness and Stability: Good's buffers are chemically stable and resistant to enzymatic degradation.[1][2] They are also designed to be biochemically inert, meaning they do not participate in or interfere with the biological reactions being studied.[1][2]

-

Low UV Absorbance: A practical and important feature is their minimal absorbance of ultraviolet and visible light at wavelengths above 230 nm.[1][2] This allows for spectrophotometric measurements of biological molecules, such as proteins and nucleic acids, without interference from the buffer itself.

Quantitative Data of Common Good's Buffers

The selection of an appropriate Good's buffer is a critical step in experimental design. The following table summarizes key quantitative data for some of the most commonly used Good's buffers to aid in this selection process.

| Buffer | pKa at 20°C | pKa at 25°C | pKa at 37°C | ΔpKa/°C | Useful pH Range | Metal Ion Binding |

| MES | 6.15 | 6.10 | 5.97 | -0.011 | 5.5 - 6.7 | Negligible |

| ADA | 6.60 | 6.59 | 6.46 | -0.011 | 6.0 - 7.2 | Binds some divalent cations |

| PIPES | 6.80 | 6.76 | 6.66 | -0.0085 | 6.1 - 7.5 | Negligible |

| ACES | 6.88 | 6.78 | 6.54 | -0.020 | 6.1 - 7.5 | Binds Cu²⁺ |

| MOPS | 7.28 | 7.20 | 7.02 | -0.015 | 6.5 - 7.9 | Negligible |

| BES | 7.17 | 7.09 | 6.90 | -0.016 | 6.4 - 7.8 | Binds Cu²⁺ |

| TES | 7.50 | 7.40 | 7.16 | -0.020 | 6.8 - 8.2 | Binds some divalent cations |

| HEPES | 7.55 | 7.48 | 7.31 | -0.014 | 6.8 - 8.2 | Negligible |

| Tricine | 8.16 | 8.05 | 7.80 | -0.021 | 7.4 - 8.8 | Binds divalent cations, especially Cu²⁺ |

| Bicine | 8.35 | 8.26 | 8.05 | -0.018 | 7.6 - 9.0 | Binds divalent cations, especially Cu²⁺ |

| CAPS | 10.40 | 10.40 | 10.13 | -0.018 | 9.7 - 11.1 | Negligible |

Experimental Protocols

The following are detailed methodologies for key experiments where the choice of a Good's buffer is critical for obtaining reliable and reproducible results.

Western Blotting using Tris-HCl Buffer

Western blotting is a widely used technique to detect specific proteins in a sample. Tris-HCl is a common buffer used in the preparation of the polyacrylamide gels and the running and transfer buffers.

Materials:

-

Tris base

-

Glycine

-

Sodium Dodecyl Sulfate (SDS)

-

Hydrochloric acid (HCl)

-

Methanol

-

Deionized water

-

Protein sample

-

Primary and secondary antibodies

-

Blocking agent (e.g., non-fat dry milk or Bovine Serum Albumin - BSA)

-

Tween 20

-

Sodium Chloride (NaCl)

-

Potassium Chloride (KCl)

-

Disodium Phosphate (Na₂HPO₄)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

Buffer Preparation:

-

1.5 M Tris-HCl, pH 8.8 (for separating gel): Dissolve 181.5 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.8 with concentrated HCl. Bring the final volume to 1 L with deionized water.

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel): Dissolve 60 g of Tris base in 800 mL of deionized water. Adjust the pH to 6.8 with concentrated HCl. Bring the final volume to 1 L with deionized water.

-

10X Tris-Glycine Running Buffer: Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. The pH should be approximately 8.3.

-

1X Transfer Buffer: To make 1 L, mix 100 mL of 10X Tris-Glycine Running Buffer with 200 mL of methanol and 700 mL of deionized water.

-

Tris-Buffered Saline with Tween 20 (TBST): For 1 L, dissolve 8.8 g of NaCl, 0.2 g of KCl, and 3 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with HCl. Add 1 mL of Tween 20 and bring the final volume to 1 L.

Procedure:

-

Gel Electrophoresis:

-

Prepare the separating and stacking gels using the appropriate Tris-HCl buffers.

-

Load protein samples and molecular weight markers into the wells.

-

Run the gel in 1X Tris-Glycine Running Buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X Transfer Buffer.

-

Assemble the transfer sandwich and perform the transfer according to the manufacturer's instructions.

-

-

Immunodetection:

-

Block the membrane in a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein of interest using an enhanced chemiluminescence (ECL) substrate.

-

Enzyme Kinetics Assay: Alkaline Phosphatase Activity

This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline phosphatase (ALP). The choice of buffer is critical as the optimal pH for ALP activity is alkaline, and the buffer components should not interfere with the enzyme or the detection method. While traditionally assayed in buffers like glycine or diethanolamine, a Good's buffer like CAPS can be used for its stability at high pH.

Materials:

-

Alkaline Phosphatase (ALP) enzyme

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Spectrophotometer

Buffer and Reagent Preparation:

-

1 M CAPS Buffer Stock (pH 10.4): Dissolve 22.13 g of CAPS in 80 mL of deionized water. Adjust the pH to 10.4 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.

-

Assay Buffer (100 mM CAPS, pH 10.4): Dilute the 1 M CAPS buffer stock 1:10 with deionized water.

-

Substrate Stock Solution (100 mM pNPP): Dissolve 371 mg of p-nitrophenyl phosphate disodium hexahydrate in 10 mL of deionized water. Store in small aliquots at -20°C.

-

Stop Solution (0.5 M NaOH): Dissolve 20 g of NaOH in deionized water to a final volume of 1 L.

Procedure:

-

Reaction Setup:

-

In a series of microcentrifuge tubes, prepare different concentrations of the substrate (pNPP) by diluting the stock solution in the Assay Buffer. A typical range would be from 0.1 mM to 10 mM.

-

For each substrate concentration, pipette 900 µL into a cuvette.

-

Prepare a blank for each substrate concentration containing 900 µL of the substrate solution and 100 µL of deionized water (instead of the enzyme).

-

-

Enzyme Reaction:

-

Equilibrate the cuvettes containing the substrate solutions to the desired reaction temperature (e.g., 37°C) in the spectrophotometer.

-

To initiate the reaction, add 100 µL of a freshly diluted ALP enzyme solution to each cuvette and mix quickly.

-

Immediately start recording the absorbance at 405 nm every 30 seconds for 5-10 minutes. The rate of the reaction should be linear during the initial phase.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Visualizations

Buffer Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate Good's buffer for a given experiment.

Caption: A flowchart outlining the key decision points for selecting a suitable Good's buffer.

Enzyme Kinetics Experimental Workflow

This diagram shows the typical workflow for an enzyme kinetics experiment, highlighting the role of the buffer.

Caption: A diagram illustrating the steps of a typical enzyme kinetics experiment.

References

The Pivotal Role of HEPES in Maintaining Physiological pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and pharmaceutical development, maintaining a stable physiological pH is not merely a matter of procedural diligence; it is a cornerstone of experimental validity and therapeutic efficacy. Even minor fluctuations in pH can significantly impact cellular processes, enzyme kinetics, and the structural integrity of biomolecules. This technical guide provides an in-depth exploration of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic biological buffer, and its critical role in preserving pH homeostasis in a multitude of in vitro applications.

Core Principles of HEPES Buffering

HEPES is a synthetic organic chemical buffering agent, classified as a "Good's buffer," a group of buffers described by Dr. Norman Good and his colleagues in 1966. These buffers are characterized by several properties that make them ideal for biological research, including pKa values between 6.0 and 8.0, high solubility in water, and minimal interaction with biological components.

The buffering capacity of HEPES is centered around its pKa of approximately 7.5 at 25°C, making it an excellent choice for maintaining a stable pH in the physiological range of 6.8 to 8.2.[1][2] Unlike the commonly used bicarbonate buffering system, which requires a controlled CO2 environment to maintain pH, HEPES provides robust buffering capacity independent of CO2 levels.[1] This characteristic is particularly advantageous for experimental procedures conducted outside of a CO2 incubator, such as cell harvesting, microscopy, or short-term storage.[3]

The buffering mechanism of HEPES involves the protonation and deprotonation of the nitrogen atom in its piperazine ring. This equilibrium allows it to effectively neutralize both acids and bases, thereby resisting significant changes in pH.

Quantitative Data Summary

A key consideration when selecting a buffer is its performance under varying experimental conditions, particularly temperature. The pKa of a buffer, and consequently its effective buffering range, can be temperature-dependent.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C8H18N2O4S | [3] |

| Molecular Weight | 238.3 g/mol | [3] |

| Effective pH Range | 6.8 - 8.2 | |

| Metal Ion Binding | Negligible |

| Temperature (°C) | pKa | Reference |

|---|---|---|

| 20 | 7.55 | |

| 25 | 7.48 | [3] |

| 37 | 7.31 |

| Buffer | pKa (at 25°C) | Effective pH Range | Key Characteristics | Reference |

|---|---|---|---|---|

| HEPES | ~7.5 | 6.8 - 8.2 | Zwitterionic, low metal binding, CO2-independent buffering. | |

| Tris | ~8.1 | 7.0 - 9.0 | Primary amine, temperature-sensitive pKa, can interact with some enzymes. | |

| PBS (Phosphate-Buffered Saline) | ~7.2 (for dibasic phosphate) | 5.8 - 8.0 | Physiologically relevant ions, can precipitate with divalent cations. |

Mandatory Visualizations

Figure 1: HEPES Buffering Mechanism.

Figure 2: Cell Culture Workflow with HEPES.

Figure 3: GPCR Signaling Assay Workflow.

Experimental Protocols

Preparation of 1 M HEPES Stock Solution (pH 7.4)

Materials:

-

HEPES (free acid) powder (MW: 238.3 g/mol )

-

High-purity, deionized water

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

Methodology:

-

Weigh out 238.3 g of HEPES free acid powder and transfer it to a clean beaker.

-

Add approximately 800 mL of deionized water and stir with a magnetic stirrer until the powder is completely dissolved. The initial pH of the solution will be acidic.

-

Slowly add the 10 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the pH of the solution reaches 7.4. Be cautious not to overshoot the target pH.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.

-

Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Use of HEPES in Cell Culture Media

Objective: To maintain a stable physiological pH in cell culture media, especially during manipulations outside a CO2 incubator.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile 1 M HEPES stock solution (pH 7.4)

-

Sterile fetal bovine serum (FBS), and other required supplements

-

Cultured cells

Methodology:

-

Aseptically add the sterile 1 M HEPES stock solution to the basal cell culture medium to a final concentration of 10-25 mM. For example, to prepare 500 mL of medium with 25 mM HEPES, add 12.5 mL of the 1 M stock solution.

-

Add other supplements such as FBS, antibiotics, and L-glutamine as required by the specific cell line.

-

If necessary, re-adjust the final pH of the complete medium to the desired physiological range (typically 7.2-7.4) using sterile 1 N HCl or 1 N NaOH.

-

The HEPES-buffered complete medium is now ready for use in cell culture. This medium will provide enhanced pH stability when the culture flasks or plates are removed from the CO2 incubator for procedures like passaging, media changes, or microscopic observation.

HEPES in an In Vitro Kinase Assay

Objective: To maintain a stable pH for optimal enzyme activity during a kinase assay.

Materials:

-

Purified kinase

-

Kinase substrate

-

ATP (radiolabeled or non-radiolabeled)

-

Kinase reaction buffer components (e.g., MgCl2, DTT)

-

1 M HEPES stock solution (pH 7.5)

-

Stop solution (e.g., EDTA)

Methodology:

-

Prepare the kinase reaction buffer by combining the necessary components. The final concentration of HEPES is typically between 20-50 mM, with the pH adjusted to the optimal range for the specific kinase being assayed (often around 7.5).

-

In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time. The presence of HEPES will ensure that the pH remains stable throughout the incubation period, which is crucial for consistent enzyme activity.

-

Terminate the reaction by adding the stop solution.

-

Analyze the results of the kinase assay (e.g., by autoradiography for radiolabeled ATP or by antibody-based detection of the phosphorylated substrate).

Conclusion

HEPES is an indispensable tool for researchers, scientists, and drug development professionals, offering a reliable and effective means of maintaining physiological pH in a wide array of in vitro applications. Its robust buffering capacity in the physiological range, independence from CO2, and minimal biological interactions make it a superior choice for many experimental systems. By understanding the properties of HEPES and adhering to proper experimental protocols, researchers can enhance the reproducibility and reliability of their results, ultimately accelerating scientific discovery and therapeutic innovation.

References

Methodological & Application

Application Notes and Protocols for Preparing 1M HEPES Buffer Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in biochemical and molecular biology research.[1][2] It is one of the twenty "Good's" buffers, which were developed to provide buffering capacity in the pH range of 6.15 to 8.35.[2] HEPES is particularly valuable in cell culture applications because it is effective at maintaining physiological pH (typically 7.2 - 7.4) despite changes in carbon dioxide concentration, unlike bicarbonate-based buffers.[1][3] This document provides a detailed protocol for the preparation of a 1M HEPES buffer stock solution.

Quantitative Data Summary

A summary of the key quantitative data for HEPES is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Formula | C8H18N2O4S | [4][5] |

| Molecular Weight | 238.3 g/mol | [4][5][6] |

| Effective pH Range | 6.8 - 8.2 | [2][3][4][7][8] |

| pKa (at 20-25 °C) | 7.5 | [1][9] |

Experimental Protocol: Preparation of 1M HEPES Buffer Stock Solution (1 Liter)

This protocol outlines the steps to prepare a 1-liter stock solution of 1M HEPES buffer.

Materials and Reagents:

-

HEPES (free acid) powder (Molecular Weight: 238.3 g/mol )

-

Deionized or distilled water (dH2O)

-

10N Sodium Hydroxide (NaOH) solution for pH adjustment

-

Beaker (2L)

-

Graduated cylinder (1L)

-

Magnetic stirrer and stir bar

-

pH meter

-

Sterile storage bottles

Procedure:

-

Weighing the HEPES Powder: Accurately weigh 238.3 grams of HEPES (free acid) powder.

-

Dissolving in Water: Add the weighed HEPES powder to a 2L beaker containing approximately 800 mL of deionized water.[7]

-

Mixing: Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Stir the solution until the HEPES powder is completely dissolved.

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the HEPES solution.

-

Slowly add 10N NaOH dropwise to the solution while continuously stirring and monitoring the pH.[7] Continue adding NaOH until the desired pH (e.g., 7.2, 7.4, or 7.5) is reached. Be cautious as the pH can change rapidly.

-

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1L graduated cylinder. Add deionized water to bring the final volume to 1 liter.[7]

-

Sterilization and Storage:

Workflow Diagram

The following diagram illustrates the workflow for preparing a 1M HEPES buffer stock solution.

Caption: Workflow for 1M HEPES buffer preparation.

Important Considerations

-

pH and Temperature: The pH of HEPES is sensitive to temperature changes. It is advisable to perform the final pH adjustment at the temperature at which the buffer will be used.

-

Phototoxicity: When exposed to light, HEPES can produce hydrogen peroxide, which can be toxic to cells.[1] Therefore, it is recommended to store HEPES-containing solutions in the dark.

-

Concentration in Media: The final working concentration of HEPES in cell culture media is typically between 10-25 mM.[12]

-

Precipitation: If any precipitation is observed in the concentrated buffer upon storage, gently warm the solution to 37°C and mix until it is completely redissolved before use.[12]

References

- 1. HEPES - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biocompare.com [biocompare.com]

- 4. Page loading... [guidechem.com]

- 5. HEPES buffer pH 7.5 (1 M) sterile [itwreagents.com]

- 6. HEPES | 7365-45-9 [chemicalbook.com]

- 7. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. astorscientific.us [astorscientific.us]

- 11. How long can HEPES buffer be stored after preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes: Determining the Optimal Final Concentration of HEPES for Mammalian Cell Culture

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely utilized in mammalian cell culture to maintain stable pH levels.[1] Its primary function is to act as a buffering agent in the physiological pH range of 7.2 to 7.6, providing crucial stability, especially when cell cultures require extended manipulation outside of a CO₂ incubator.[1][2] Unlike the sodium bicarbonate buffer system, which requires a controlled CO₂ environment, HEPES maintains its buffering capacity independently of CO₂ levels.[2] It is generally considered non-toxic to cells at standard concentrations and is membrane impermeable.[1][2]

Recommended Concentration and Data Summary